N-Butyl-N-(2-phenylethyl)aniline

Description

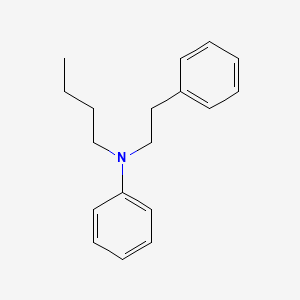

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-2-3-15-19(18-12-8-5-9-13-18)16-14-17-10-6-4-7-11-17/h4-13H,2-3,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNBVPEGZLKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of N-Butyl-N-(2-phenylethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amine, N-Butyl-N-(2-phenylethyl)aniline. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines a plausible and detailed synthetic protocol based on established chemical principles, specifically the N-alkylation of a secondary amine. The guide also details the necessary characterization techniques to confirm the identity and purity of the synthesized compound.

Overview and Synthesis Strategy

This compound is a tertiary amine containing a butyl group, a phenylethyl group, and a phenyl group attached to a central nitrogen atom. A reliable method for its synthesis is the N-alkylation of the secondary amine precursor, N-(2-phenylethyl)aniline, with an appropriate butylating agent, such as n-butyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide.

The proposed overall reaction is as follows:

Experimental Protocol: N-Alkylation of N-(2-phenylethyl)aniline

This section details the proposed experimental procedure for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(2-phenylethyl)aniline | 1739-00-0 | C14H15N | 197.28 |

| n-Butyl Bromide | 109-65-9 | C4H9Br | 137.02 |

| Sodium Carbonate (Na2CO3) | 497-19-8 | Na2CO3 | 105.99 |

| Acetonitrile (CH3CN) | 75-05-8 | C2H3N | 41.05 |

| Dichloromethane (CH2Cl2) | 75-09-2 | CH2Cl2 | 84.93 |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 |

2.2. Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

2.3. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(2-phenylethyl)aniline (10.0 g, 50.7 mmol) in 100 mL of acetonitrile.

-

Addition of Reagents: To the stirred solution, add sodium carbonate (8.1 g, 76.1 mmol) as a base to neutralize the hydrobromic acid formed during the reaction. Subsequently, add n-butyl bromide (8.3 g, 60.8 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with continuous stirring for 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v) to observe the disappearance of the starting material, N-(2-phenylethyl)aniline.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium carbonate and sodium bromide salts and wash them with a small amount of acetonitrile.

-

Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

2.4. Purification

The crude this compound can be purified by column chromatography on silica gel.

-

Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as an oil.

Characterization of this compound

3.1. Physical Properties

| Property | Value |

| Molecular Formula | C18H23N |

| Molecular Weight | 253.39 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil. |

| Boiling Point | Not available. Expected to be higher than the starting material, N-(2-phenylethyl)aniline. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and insoluble in water. |

3.2. Spectroscopic Data (Predicted)

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm.

-

Phenylethyl CH₂: A triplet around δ 3.4-3.6 ppm.

-

Phenylethyl CH₂: A triplet around δ 2.8-3.0 ppm.

-

Butyl N-CH₂: A triplet around δ 3.1-3.3 ppm.

-

Butyl CH₂: A multiplet around δ 1.4-1.6 ppm.

-

Butyl CH₂: A multiplet around δ 1.2-1.4 ppm.

-

Butyl CH₃: A triplet around δ 0.8-1.0 ppm.

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

-

Phenylethyl CH₂: A signal around δ 50-55 ppm.

-

Phenylethyl CH₂: A signal around δ 35-40 ppm.

-

Butyl N-CH₂: A signal around δ 50-55 ppm.

-

Butyl CH₂: Signals in the range of δ 20-35 ppm.

-

Butyl CH₃: A signal around δ 13-15 ppm.

3.2.3. IR (Infrared) Spectroscopy

-

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretch: Peaks around 2850-2960 cm⁻¹.

-

C=C aromatic ring stretch: Peaks around 1450-1600 cm⁻¹.

-

C-N stretch: A peak around 1350-1250 cm⁻¹.

-

Absence of N-H stretch: The absence of a peak in the 3300-3500 cm⁻¹ region would indicate the successful conversion of the secondary amine to a tertiary amine.

3.2.4. Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 253.

-

Fragmentation Pattern: Common fragmentation patterns for tertiary amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). Expected fragments would include the loss of a propyl group ([M-43]⁺), an ethylphenyl group ([M-105]⁺), and a butyl group ([M-57]⁺).

Safety Precautions

-

n-Butyl Bromide: This reagent is flammable and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3][4][5]

-

N-(2-phenylethyl)aniline: May cause skin and eye irritation. Handle with care and use appropriate PPE.

-

Acetonitrile and Dichloromethane: These are volatile and potentially toxic solvents. All manipulations should be performed in a fume hood.

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers should note that the reaction conditions may require optimization to achieve the best possible yield and purity. The predicted characterization data serves as a guideline for confirming the successful synthesis of the target molecule.

References

Spectroscopic Profile of N-Butyl-N-(2-phenylethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of N-Butyl-N-(2-phenylethyl)aniline, a tertiary amine of interest in various chemical research domains. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components: an N-butyl group, an N-phenylethyl group, and an aniline core.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | m | 5H | C₆H₅ -CH₂ |

| ~ 6.60 - 7.20 | m | 5H | C₆H₅ -N |

| ~ 3.40 | t | 2H | C₆H₅-CH₂-CH₂ -N |

| ~ 3.25 | t | 2H | N-CH₂ -(CH₂)₂-CH₃ |

| ~ 2.80 | t | 2H | C₆H₅-CH₂ -CH₂-N |

| ~ 1.45 - 1.55 | m | 2H | N-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.30 - 1.40 | m | 2H | N-(CH₂)₂-CH₂ -CH₃ |

| ~ 0.90 | t | 3H | N-(CH₂)₃-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | C -N (Aromatic) |

| ~ 139.5 | C -CH₂ (Aromatic) |

| ~ 129.0 | C H (Aromatic, para to N) |

| ~ 128.5 | C H (Aromatic, C₆H₅-CH₂) |

| ~ 128.3 | C H (Aromatic, C₆H₅-CH₂) |

| ~ 126.0 | C H (Aromatic, C₆H₅-CH₂) |

| ~ 116.0 | C H (Aromatic, meta to N) |

| ~ 112.0 | C H (Aromatic, ortho to N) |

| ~ 53.0 | N-C H₂-CH₂-C₆H₅ |

| ~ 51.0 | N-C H₂-(CH₂)₂-CH₃ |

| ~ 36.0 | N-CH₂-C H₂-C₆H₅ |

| ~ 29.5 | N-CH₂-C H₂-CH₂-CH₃ |

| ~ 20.5 | N-(CH₂)₂-C H₂-CH₃ |

| ~ 14.0 | N-(CH₂)₃-C H₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3020 | Medium | Aromatic C-H Stretch |

| ~ 2955, 2870 | Strong | Aliphatic C-H Stretch |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |

| ~ 1340 | Strong | Aromatic C-N Stretch[1] |

| ~ 1250 - 1020 | Medium | Aliphatic C-N Stretch[1] |

| ~ 750, 700 | Strong | Aromatic C-H Out-of-Plane Bending (monosubstituted and disubstituted rings) |

As a tertiary amine, this compound is not expected to show N-H stretching or bending vibrations.[1]

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 253 | Moderate | [M]⁺ (Molecular Ion) |

| 224 | Moderate | [M - C₂H₅]⁺ |

| 196 | Strong | [M - C₄H₉]⁺ |

| 148 | Base Peak | [C₆H₅-N(CH₂)-CH₂-CH₂]⁺ (Benzylic cleavage and rearrangement) |

| 105 | Strong | [C₆H₅-CH₂-CH₂]⁺ |

| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to an NMR tube using a pipette.

-

Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 drops)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

-

Record a background spectrum.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound solution (diluted in a suitable volatile solvent like methanol or acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure (using GC-MS with EI):

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample will be vaporized and separated on the GC column.

-

The separated compound will then enter the mass spectrometer and be ionized by an electron beam (typically 70 eV).

-

The resulting fragments will be separated by their mass-to-charge ratio (m/z) and detected.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to N-Butyl-N-(2-phenylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for N-Butyl-N-(2-phenylethyl)aniline, a tertiary amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this document leverages established methodologies and data from structurally analogous compounds to present a predictive framework for its molecular properties. This guide details theoretical computational workflows, expected quantitative data from Density Functional Theory (DFT) calculations, and plausible experimental protocols for its synthesis and characterization. The content is designed to serve as a valuable resource for researchers engaged in the computational analysis and experimental investigation of N-substituted aniline derivatives.

Introduction

N-substituted aniline derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and electronic characteristics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the molecular level. By providing insights into geometric parameters, vibrational frequencies, and electronic transitions, these computational methods can guide synthetic efforts and accelerate the discovery of novel compounds with desired functionalities.

This guide focuses on this compound, outlining a systematic approach to its computational study. While specific experimental data for this molecule is not extensively published, this document provides a robust theoretical foundation based on well-established computational practices and data from closely related analogs.

Theoretical Methodology: A Workflow for Quantum Chemical Calculations

The quantum chemical investigation of this compound can be systematically approached using a multi-step computational workflow. This process, from initial structure generation to the analysis of calculated properties, is crucial for obtaining accurate and reliable theoretical data.

Computational Workflow Diagram

The following diagram illustrates a typical workflow for performing quantum chemical calculations on an organic molecule like this compound.

Caption: A generalized workflow for quantum chemical calculations.

Detailed Computational Protocol

A robust computational study of this compound would involve the following steps:

-

Initial Structure Generation: The 2D structure of this compound is first drawn and converted to a 3D structure.

-

Conformational Analysis: A conformational search using a molecular mechanics force field (e.g., MMFF94) is performed to identify the low-energy conformers of the molecule.

-

Geometry Optimization: The lowest energy conformer is then subjected to geometry optimization using a DFT method, such as the B3LYP functional with a 6-31G(d) basis set. This process finds the equilibrium geometry of the molecule.

-

Frequency Calculations: To verify that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Calculation of Molecular Properties: With the optimized geometry, various molecular properties can be calculated:

-

Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.

-

Frontier Molecular Orbital (FMO) analysis: To determine the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic transitions.

-

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum.

-

Predicted Quantitative Data

While specific calculated data for this compound is not available in the literature, the following tables present representative theoretical data for analogous N-substituted aniline derivatives, calculated at the B3LYP/6-31G(d) level of theory. This data serves as a reasonable approximation for what can be expected for the title compound.

Predicted Geometrical Parameters

Table 1: Selected Predicted Bond Lengths (Å) and Bond Angles (°) for an N-Alkylaniline Analog

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (aniline ring) | 1.402 |

| N-C (alkyl chain) | 1.475 | |

| C=C (aromatic) | 1.395 (avg.) | |

| Bond Angles | C-N-C (alkyl) | 118.5 |

| C-C-N (aniline ring) | 121.0 |

Predicted Vibrational Frequencies

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for an N-Alkylaniline Analog

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (if applicable) | ~3400 |

| C-H Stretch (aromatic) | 3050-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C Stretch (aromatic) | 1500-1600 |

| C-N Stretch | 1250-1350 |

Predicted Electronic Properties

Table 3: Predicted Electronic Properties for an N-Alkylaniline Analog

| Property | Predicted Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | ~1.5 Debye |

| λmax (UV-Vis) | ~250 nm, ~300 nm |

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis via N-Alkylation

A common method for the synthesis of tertiary amines like this compound is the N-alkylation of a secondary amine, or a one-pot reaction from a primary amine. The following diagram illustrates a potential synthetic route.

Caption: A possible two-step synthesis of the target molecule.

Detailed Protocol (based on analogous reactions):

-

Step 1: Synthesis of N-(2-phenylethyl)aniline:

-

To a solution of aniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added 2-phenylethyl bromide (1.1 eq) dropwise at room temperature.

-

The reaction mixture is stirred at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield N-(2-phenylethyl)aniline.

-

-

Step 2: Synthesis of this compound:

-

To a solution of N-(2-phenylethyl)aniline (1.0 eq) and a base (e.g., NaH, 1.2 eq) in anhydrous THF is added n-butyl bromide (1.1 eq) dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is carefully quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The final product is purified by column chromatography.

-

Spectroscopic Characterization

The synthesized this compound would be characterized by standard spectroscopic methods to confirm its structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the purified product is analyzed as a thin film on a KBr plate or using an ATR accessory.

-

The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Expected characteristic peaks would be compared with the predicted vibrational frequencies (Table 2).

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

A dilute solution of the compound in a suitable solvent (e.g., ethanol or cyclohexane) is prepared.

-

The absorption spectrum is recorded over a range of 200-400 nm.

-

The wavelength of maximum absorption (λmax) is determined and compared with TD-DFT predictions (Table 3).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃).

-

The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the molecular structure, including the presence of the butyl and phenylethyl groups attached to the aniline nitrogen.

-

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. By employing the detailed quantum chemical calculation workflow, researchers can predict its geometric, vibrational, and electronic properties with a high degree of confidence. The provided representative data from analogous systems serves as a valuable benchmark for such computational studies. Furthermore, the detailed experimental protocols for synthesis and characterization offer a practical guide for the empirical investigation of this and related N-substituted aniline derivatives. This integrated computational and experimental approach is essential for advancing the understanding and application of this important class of organic molecules in drug discovery and materials science.

Technical Guide: Thermal Stability and Degradation Profile of N-Butyl-N-(2-phenylethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible research detailing the specific thermal stability and degradation profile of N-Butyl-N-(2-phenylethyl)aniline is not available. This guide provides a generalized framework and methodologies for assessing the thermal properties of N-substituted anilines, which can be applied to the compound of interest. The experimental data tables are presented as templates for recording future findings.

Introduction

N-substituted anilines are a significant class of compounds in medicinal chemistry and materials science. Their thermal stability is a critical parameter, influencing storage conditions, shelf-life, and processing parameters for pharmaceutical formulations and industrial applications. Understanding the degradation profile is essential for identifying potential impurities and ensuring the safety and efficacy of the final product. This document outlines the standard methodologies for evaluating the thermal stability and degradation pathways of N-substituted anilines, such as this compound.

Physicochemical Properties

Basic physicochemical properties are fundamental to understanding the behavior of a compound under thermal stress.

| Property | Value | Reference |

| CAS Number | 115419-50-6 | [1] |

| Molecular Formula | C₁₈H₂₃N | [1] |

| Molecular Weight | 253.39 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Storage Temperature | 2-8 °C | [1] |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to evaluate thermal stability.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time. This analysis helps determine the onset of decomposition and the stages of mass loss.

| Parameter | Heating Rate 1 (e.g., 5 °C/min) | Heating Rate 2 (e.g., 10 °C/min) | Heating Rate 3 (e.g., 15 °C/min) | Heating Rate 4 (e.g., 20 °C/min) |

| Onset of Decomposition (T_onset) | Data not available | Data not available | Data not available | Data not available |

| Temperature at 5% Mass Loss (T_d5) | Data not available | Data not available | Data not available | Data not available |

| Temperature at 50% Mass Loss (T_d50) | Data not available | Data not available | Data not available | Data not available |

| Residual Mass at 700 °C (%) | Data not available | Data not available | Data not available | Data not available |

Differential Scanning Calorimetry (DSC) Data

DSC is used to detect thermal events such as melting, crystallization, and decomposition by measuring the heat flow to or from a sample as a function of temperature.

| Parameter | Value |

| Melting Point (T_m) | Data not available |

| Decomposition Peak (T_d) | Data not available |

| Enthalpy of Fusion (ΔH_f) | Data not available |

| Enthalpy of Decomposition (ΔH_d) | Data not available |

Experimental Protocols

Detailed and consistent experimental design is crucial for obtaining reproducible data.

Thermogravimetric Analysis (TGA)

This protocol is a standard method for determining the thermal stability of organic compounds.[2]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5 ± 0.5 mg of this compound into an aluminum or ceramic crucible.

-

Atmosphere: Conduct the experiment under a controlled inert atmosphere, such as nitrogen, with a flow rate of 25 mL/min to prevent oxidative degradation.[2]

-

Temperature Program: Heat the sample from 25 °C to 700 °C.[2]

-

Heating Rates: Perform the analysis at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to study the kinetics of decomposition.[2]

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at various percentages of mass loss.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas like nitrogen at a constant flow rate.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range relevant to the expected thermal events (e.g., 25 °C to 400 °C).

-

Data Analysis: Record the heat flow versus temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition, respectively.

Degradation Profile

The identification of degradation products is critical for understanding the degradation mechanism. This typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the sample after thermal stress.

Hypothetical Degradation Pathway

Thermal degradation of N-substituted anilines can proceed through various mechanisms, including cleavage of the N-alkyl bonds. For this compound, a plausible initial degradation step could be the homolytic cleavage of the N-butyl or N-phenylethyl bond.

Caption: Hypothetical thermal degradation pathway.

Experimental and Analytical Workflow

A systematic workflow is essential for a comprehensive thermal stability study.

Caption: Workflow for thermal stability assessment.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is not currently available in public literature, this guide provides a comprehensive framework for its evaluation. By employing standardized techniques such as TGA and DSC, and identifying degradation products through chromatographic methods, a complete thermal profile can be established. This information is invaluable for ensuring the stability, safety, and efficacy of products containing this and related N-substituted anilines.

References

A Technical Guide to the Solubility of N-Butyl-N-(2-phenylethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-N-(2-phenylethyl)aniline is a tertiary amine with a molecular structure that suggests a significant degree of non-polar character. The presence of a butyl group and a phenylethyl group attached to the aniline nitrogen atom contributes to its lipophilicity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development. This document outlines the theoretical solubility profile of this compound, provides detailed experimental protocols for its determination, and presents a hypothetical data summary to guide researchers in their studies.

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to exhibit good solubility in a variety of organic solvents. The large non-polar surface area, owing to the butyl and phenylethyl groups, will likely dominate its solubility behavior.

-

High Solubility Expected in: Non-polar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate. Van der Waals forces and dipole-dipole interactions would be the primary intermolecular forces facilitating dissolution in these solvents.[1]

-

Moderate to Low Solubility Expected in: Polar aprotic solvents like acetone and acetonitrile.

-

Very Low Solubility Expected in: Highly polar protic solvents such as ethanol and methanol, and especially in water. The energy required to break the strong hydrogen bonds between the solvent molecules to accommodate the large non-polar solute would be substantial.[1]

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility of this compound in selected organic solvents at different temperatures. This data is for illustrative purposes to demonstrate how such information is typically presented.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | 25 | 45.8 | 1.81 |

| 50 | 82.3 | 3.25 | |

| Diethyl Ether | 25 | 38.2 | 1.51 |

| 35 | 55.1 | 2.18 | |

| Chloroform | 25 | 65.1 | 2.57 |

| 50 | 112.5 | 4.44 | |

| Ethyl Acetate | 25 | 29.5 | 1.16 |

| 50 | 58.9 | 2.33 | |

| Acetone | 25 | 15.3 | 0.60 |

| 50 | 32.7 | 1.29 | |

| Ethanol | 25 | 5.2 | 0.21 |

| 50 | 12.8 | 0.51 | |

| Water | 25 | <0.1 | <0.004 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a specific solvent.

4.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is required for quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is not currently available in the public domain, its molecular structure suggests a high degree of lipophilicity and therefore good solubility in a wide range of non-polar and moderately polar organic solvents. The provided experimental protocol for the shake-flask method offers a reliable and standardized approach for researchers to determine the precise solubility of this compound in solvents relevant to their work. The illustrative data and workflow are intended to guide the design and execution of such studies, which are fundamental for the successful application of this compound in research and development.

References

An In-depth Technical Guide on the Electrochemical Behavior of N-Butyl-N-(2-phenylethyl)aniline

Introduction

N-Butyl-N-(2-phenylethyl)aniline is a tertiary aromatic amine with potential applications in various fields, including organic synthesis and materials science. Understanding its electrochemical behavior is crucial for its use in redox-based applications and for predicting its metabolic fate, as many biological processes involve electron transfer reactions. This guide provides a detailed technical overview of the expected electrochemical properties of this compound, focusing on its oxidation pathways and the experimental methods used for such investigations.

Predicted Electrochemical Oxidation Pathway

The electrochemical oxidation of tertiary aromatic amines, such as this compound, is generally initiated by the removal of a single electron from the nitrogen atom's lone pair to form a radical cation. This initial step is often the rate-determining step and is highly influenced by the electronic and steric environment around the nitrogen atom.

The substituents on the nitrogen atom—a butyl group and a 2-phenylethyl group—are both electron-donating, which is expected to lower the oxidation potential compared to unsubstituted aniline. The subsequent fate of the radical cation can involve several pathways, including dealkylation (loss of the butyl or phenylethyl group) or coupling reactions, leading to the formation of dimeric or polymeric products, particularly at higher concentrations or during prolonged electrolysis.

Diagram of the Predicted Electrochemical Oxidation Pathway

Caption: Predicted electrochemical oxidation pathway of this compound.

Quantitative Data: Oxidation Potentials of Analogous Compounds

To estimate the oxidation potential of this compound, it is instructive to examine the experimentally determined oxidation potentials of related N-substituted anilines. The data presented in the following table illustrates the influence of N-alkylation on the ease of oxidation. Generally, increasing the electron-donating ability and the number of alkyl substituents on the nitrogen atom lowers the oxidation potential.

| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Reference Electrode | Notes |

| Aniline | ~0.9 V | Ag/AgCl | Parent compound for comparison.[1] |

| N-Methylaniline | Not specified | Not specified | Oxidation occurs at a lower potential than aniline. |

| N,N-Dimethylaniline | ~0.8 V | Ag/AgCl | Dialkylation further lowers the oxidation potential. |

| N-Ethylaniline | Not specified | Not specified | Similar behavior to N-methylaniline. |

| N-Butylaniline | Not specified | Not specified | Expected to have a slightly lower oxidation potential than N-ethylaniline due to the increased inductive effect. |

Based on these trends, the oxidation potential of This compound is predicted to be in the range of 0.7 - 0.9 V vs. a standard reference electrode (e.g., Ag/AgCl) in a non-aqueous solvent like acetonitrile. The presence of two electron-donating groups (butyl and phenylethyl) would suggest a lower oxidation potential. However, steric hindrance around the nitrogen atom might slightly increase the potential required for oxidation compared to less hindered tertiary amines.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common electrochemical technique used to study the redox behavior of organic compounds. A typical experimental protocol to determine the electrochemical characteristics of this compound would involve the following steps:

1. Preparation of the Electrolyte Solution:

-

Solvent: A dry, aprotic solvent such as acetonitrile or dichloromethane is typically used to avoid protonation of the amine and to provide a suitable potential window.

-

Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added at a concentration of approximately 0.1 M to ensure sufficient conductivity of the solution.

2. Electrochemical Cell Setup:

-

A standard three-electrode cell is employed.[2]

-

Working Electrode: A glassy carbon or platinum electrode is commonly used. The electrode surface must be polished and cleaned before each experiment to ensure reproducibility.[2]

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used to provide a stable reference potential.[2]

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.[2]

3. Experimental Procedure:

-

The electrochemical cell is filled with the electrolyte solution containing a known concentration of this compound (typically in the millimolar range).

-

The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for several minutes before the measurement to prevent interference from oxygen reduction.

-

The potential of the working electrode is swept linearly from an initial potential (where no reaction occurs) to a more positive potential and then back to the initial potential.

-

The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

-

The experiment is typically repeated at various scan rates to investigate the reversibility and kinetics of the electrochemical process.

Diagram of the Experimental Workflow for Cyclic Voltammetry

Caption: General experimental workflow for cyclic voltammetry analysis.

Conclusion

While direct experimental data for this compound is currently unavailable, a comprehensive understanding of its expected electrochemical behavior can be extrapolated from the well-documented electrochemistry of analogous N-alkylanilines and tertiary aromatic amines. The compound is predicted to undergo an irreversible oxidation, initiated by the formation of a radical cation at a potential estimated to be in the range of 0.7-0.9 V vs. a standard reference electrode. The detailed experimental protocol provided herein for cyclic voltammetry offers a clear roadmap for researchers and drug development professionals to experimentally determine the precise electrochemical properties of this and similar molecules. Such data is invaluable for applications in synthetic chemistry, materials science, and for understanding potential metabolic pathways.

References

Synthesis of N-Butyl-N-(2-phenylethyl)aniline: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel synthesis routes for N-Butyl-N-(2-phenylethyl)aniline, a tertiary amine with potential applications in pharmaceutical and materials science. This document details three distinct synthetic pathways, providing in-depth experimental protocols, comparative data, and visual representations of the chemical processes.

Executive Summary

The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with wide-ranging implications for drug discovery and development. This guide explores three viable routes for the synthesis of this compound: two distinct reductive amination strategies and a classical N-alkylation approach. Each method is evaluated based on reagent availability, reaction conditions, and potential yield, offering researchers a robust framework for selecting the most suitable pathway for their specific needs.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the three proposed synthesis routes, based on analogous reactions found in the scientific literature. These values provide a benchmark for expected outcomes.

| Parameter | Route 1: Reductive Amination of Phenylacetaldehyde | Route 2: Reductive Amination of Butyraldehyde | Route 3: N-Alkylation with 1-Bromobutane |

| Starting Materials | Phenylacetaldehyde, N-Butylaniline | Butyraldehyde, N-(2-phenylethyl)aniline | N-(2-phenylethyl)aniline, 1-Bromobutane |

| Key Reagents | Sodium Triacetoxyborohydride | Sodium Triacetoxyborohydride | Tetrabutylammonium Bromide (TBAB), Sodium Hydroxide |

| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) | Toluene/Water (Biphasic) |

| Reaction Temperature | Room Temperature | Room Temperature | 80-100 °C |

| Reaction Time | 12-24 hours | 12-24 hours | 8-16 hours |

| Estimated Yield | 80-90% | 85-95% | 70-85% |

| Purification Method | Column Chromatography | Column Chromatography | Extraction and Column Chromatography |

Synthesis Route 1: Reductive Amination of Phenylacetaldehyde with N-Butylaniline

This route involves the one-pot reaction of phenylacetaldehyde and N-butylaniline in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method is highly efficient and proceeds under mild conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of N-butylaniline (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added phenylacetaldehyde (1.2 mmol). The mixture is stirred at room temperature for 20 minutes.

-

Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Synthesis Route 2: Reductive Amination of Butyraldehyde with N-(2-phenylethyl)aniline

This alternative reductive amination pathway utilizes butyraldehyde and N-(2-phenylethyl)aniline as the starting materials. The procedure is similar to Route 1 and offers high yields under mild conditions.[1][2][3]

Experimental Protocol:

-

Reaction Setup: To a solution of N-(2-phenylethyl)aniline (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added butyraldehyde (1.2 mmol). The mixture is stirred at room temperature for 20 minutes.

-

Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added in portions to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The organic layer is separated, and the aqueous phase is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Synthesis Route 3: N-Alkylation of N-(2-phenylethyl)aniline with 1-Bromobutane

This classical approach involves the direct alkylation of the secondary amine, N-(2-phenylethyl)aniline, with an alkyl halide. The use of a phase transfer catalyst is often beneficial for this type of reaction to improve reaction rates and yields.[4][5]

Experimental Protocol:

-

Reaction Setup: A mixture of N-(2-phenylethyl)aniline (1.0 mmol), 1-bromobutane (1.2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol) in toluene (10 mL) and 50% aqueous sodium hydroxide (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The biphasic mixture is heated to 80-100 °C with vigorous stirring for 8-16 hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with toluene (2 x 10 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tertiary amine.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to all three synthesis routes, from reaction setup to the final purified product.

Logical Comparison of Synthesis Routes

The choice of synthesis route will depend on several factors including starting material availability, desired scale, and tolerance to specific reaction conditions.

Conclusion

This guide has outlined three robust and experimentally detailed routes for the synthesis of this compound. The reductive amination pathways (Routes 1 and 2) offer high yields under mild, one-pot conditions, making them attractive for many laboratory settings. The N-alkylation route (Route 3), while requiring more forcing conditions, provides a classic and potentially more cost-effective alternative. Researchers and drug development professionals can leverage the information presented herein to select and implement the most appropriate synthetic strategy for their research and development endeavors.

References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 5. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Butyl-N-(2-phenylethyl)aniline as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-Butyl-N-(2-phenylethyl)aniline, a versatile tertiary amine precursor in organic synthesis. The protocols outlined below are based on established methodologies for the N-alkylation of anilines and can be adapted for the specific synthesis of the target compound.

Introduction

N-substituted aniline derivatives are crucial building blocks in the synthesis of a wide array of organic molecules, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors.[1] The specific compound, this compound, incorporates both a bulky butyl group and a phenylethyl moiety attached to the aniline nitrogen. This unique substitution pattern makes it a valuable precursor for creating complex molecular architectures with potential applications in drug discovery and development, where fine-tuning of lipophilicity and steric hindrance is often required. The phenylethyl group is a common pharmacophore found in a variety of bioactive molecules.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for N-alkylation of secondary amines. Two primary and effective routes are reductive amination and direct N-alkylation . Below are detailed protocols for these synthetic approaches.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines.[3] This protocol details the reaction of N-(2-phenylethyl)aniline with butyraldehyde in the presence of a reducing agent.

Reaction Scheme:

Materials and Reagents:

-

N-(2-phenylethyl)aniline

-

Butyraldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Experimental Procedure:

-

To a solution of N-(2-phenylethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add butyraldehyde (1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion. If using sodium cyanoborohydride, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis via Direct N-Alkylation

Direct N-alkylation of a secondary amine with an alkyl halide is a classical and straightforward method for the synthesis of tertiary amines.[2] This protocol describes the reaction of N-(2-phenylethyl)aniline with a butyl halide.

Reaction Scheme:

Materials and Reagents:

-

N-(2-phenylethyl)aniline

-

1-Bromobutane or 1-Iodobutane

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)[4]

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Experimental Procedure:

-

To a solution of N-(2-phenylethyl)aniline (1.0 eq) in anhydrous DMF (0.2 M), add a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).[4]

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation

The following table summarizes the expected physicochemical properties and representative analytical data for this compound, based on data for analogous compounds.[5][6] Actual experimental results may vary.

| Parameter | Value |

| Molecular Formula | C18H23N |

| Molecular Weight | 253.39 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |

| Typical Yield (Reductive Amination) | 75-90% |

| Typical Yield (Direct N-Alkylation) | 70-85% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.35-7.15 (m, 5H, Ar-H), ~7.10-6.95 (m, 2H, Ar-H), ~6.70-6.55 (m, 3H, Ar-H), ~3.40 (t, J=7.6 Hz, 2H, N-CH₂-CH₂-Ph), ~3.20 (t, J=7.6 Hz, 2H, N-CH₂-CH₂CH₂CH₃), ~2.85 (t, J=7.6 Hz, 2H, N-CH₂-CH₂-Ph), ~1.60-1.45 (m, 2H, N-CH₂-CH₂-CH₂CH₃), ~1.40-1.25 (m, 2H, N-CH₂CH₂-CH₂-CH₃), ~0.90 (t, J=7.2 Hz, 3H, N-CH₂CH₂CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~148.0, 139.5, 129.0, 128.5, 126.0, 116.0, 112.5, 51.0, 49.0, 34.0, 29.5, 20.5, 14.0 |

| Mass Spectrometry (ESI-MS) | m/z 254.20 [M+H]⁺ |

Visualizations

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of this compound via reductive amination.

Logical Relationship: Precursor to Potential Applications

Caption: Potential synthetic applications stemming from this compound.

References

Application Notes and Protocols: N-Butyl-N-(2-phenylethyl)aniline in Organic Electronics

Disclaimer: Extensive research has revealed a significant lack of specific data and established applications for N-Butyl-N-(2-phenylethyl)aniline within the field of organic electronics in publicly available literature. The following application notes and protocols are therefore based on the known functions of structurally similar aniline-based compounds and serve as a predictive guide for potential research and development. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a tertiary amine featuring both alkyl and aryl substituents. Its molecular structure suggests potential utility as a charge-transporting material in organic electronic devices. Based on the performance of analogous aniline derivatives, it is hypothesized that this compound could function as a hole transport material (HTM) in devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The bulky butyl and phenylethyl groups may influence film morphology, solubility, and the electronic properties of the material, potentially offering advantages in device fabrication and performance.

Potential Applications and Rationale

The core rationale for exploring this compound in organic electronics lies in the well-established role of aniline derivatives as effective hole transport and electron-blocking materials. The nitrogen atom's lone pair of electrons can facilitate the transport of positive charge carriers (holes).

-

In OLEDs: It could be employed in the hole transport layer (HTL) to facilitate the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons from the emissive layer to the anode. This can lead to improved device efficiency and lifetime.

-

In Perovskite Solar Cells: As an HTM in an n-i-p (conventional) or p-i-n (inverted) architecture, it would be responsible for extracting holes from the perovskite absorber layer and transporting them to the corresponding electrode. The properties of the HTM are critical for achieving high power conversion efficiencies and long-term stability in PSCs.[1][2]

Hypothetical Performance Data

The following table summarizes hypothetical performance metrics for a perovskite solar cell employing this compound as the hole transport material, compared to a standard HTM like Spiro-OMeTAD. This data is for illustrative purposes only.

| Parameter | Device with Spiro-OMeTAD (Reference) | Device with this compound (Hypothetical) |

| Power Conversion Efficiency (PCE) | 22.5% | 20.8% |

| Open-Circuit Voltage (Voc) | 1.12 V | 1.08 V |

| Short-Circuit Current Density (Jsc) | 24.8 mA/cm² | 24.1 mA/cm² |

| Fill Factor (FF) | 0.81 | 0.79 |

| Hole Mobility (μh) | 2 x 10⁻⁴ cm²/Vs | 1.5 x 10⁻⁴ cm²/Vs |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV | -5.2 eV |

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of a perovskite solar cell using a hypothetical aniline-based HTM.

Synthesis of this compound

A potential synthetic route could involve the N-alkylation of N-(2-phenylethyl)aniline with 1-bromobutane.

Materials:

-

N-(2-phenylethyl)aniline

-

1-bromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-(2-phenylethyl)aniline (1 equivalent) in DMF in a round-bottom flask.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add 1-bromobutane (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Fabrication of a Perovskite Solar Cell (n-i-p architecture)

Substrate Preparation:

-

Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 20 minutes.

Device Fabrication:

-

Electron Transport Layer (ETL): A solution of SnO₂ nanoparticle ink is spin-coated onto the cleaned ITO substrate and annealed.

-

Perovskite Layer: A precursor solution of the perovskite (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) is spin-coated on the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed.

-

Hole Transport Layer (HTL): A solution of this compound (e.g., 20 mg/mL in chlorobenzene) with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) is spin-coated on top of the perovskite layer.

-

Metal Electrode: Finally, a metal electrode (e.g., 100 nm of gold or silver) is deposited by thermal evaporation through a shadow mask.

Characterization

-

Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the device is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

-

External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the device's photon-to-electron conversion efficiency at different wavelengths.

-

Morphological and Structural Analysis: The morphology and crystallinity of the films can be characterized using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).

Visualizations

Logical Relationship in Device Function

Caption: Charge generation and transport in a perovskite solar cell.

Experimental Workflow for Device Fabrication and Testing

Caption: Workflow for perovskite solar cell fabrication and characterization.

References

High-performance liquid chromatography (HPLC) method for N-Butyl-N-(2-phenylethyl)aniline

An Application Note and Protocol for the Analysis of N-Butyl-N-(2-phenylethyl)aniline by High-Performance Liquid Chromatography

This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a tertiary amine that may be present as a synthetic intermediate or impurity in various chemical manufacturing processes. Accurate and robust analytical methods are crucial for its quantification to ensure the quality and safety of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its specificity, sensitivity, and accuracy.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is suitable for routine analysis and can be adapted for the quantification of related impurities.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

pH Meter: Calibrated.

-

Solvent Filtration Apparatus: For mobile phase preparation.

Reagents and Standards

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm.

-

Phosphoric Acid (H₃PO₄): Analytical reagent grade (85%).

-

This compound Reference Standard: Of known purity.

Chromatographic Conditions

The following table summarizes the HPLC conditions for the analysis of this compound. These conditions are based on methods for structurally similar aniline derivatives and may require minor optimization for specific applications.[1]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of deionized water. Add 1.0 mL of 85% phosphoric acid and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. For formulated products, an extraction step may be necessary.

Method Validation Parameters (Illustrative)

The following table provides an example of typical method validation parameters. Actual results will vary based on the specific instrumentation and laboratory conditions.

| Parameter | Typical Specification |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank and placebo at the retention time of the analyte. |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow from preparation to reporting.

Signaling Pathway (Logical Relationship)

The logical relationship for ensuring a successful HPLC analysis is depicted below. This highlights the dependency of each step on the successful completion of the previous one.

Caption: Logical flow for reliable HPLC results.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is suitable for implementation in quality control laboratories and for research purposes. As with any analytical method, it is essential to perform appropriate validation to ensure its suitability for the intended application.

References

Application Note: Analysis of N-Butyl-N-(2-phenylethyl)aniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of N-Butyl-N-(2-phenylethyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the detection and quantification of this compound in various matrices, which is of significant interest in forensic science, toxicology, and pharmaceutical research due to its nature as a potential designer drug. The protocol covers sample preparation, instrument configuration, and data analysis.

Introduction

This compound is a tertiary amine with a molecular structure that suggests potential psychoactive properties, placing it in the broad category of designer drugs. Accurate and sensitive analytical methods are crucial for its identification and quantification in forensic investigations and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] Its combination of chromatographic separation and mass spectrometric detection provides high selectivity and sensitivity, making it ideal for the analysis of complex matrices.[3] This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a biological matrix such as urine or blood plasma.

Materials:

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., N,N-dimethylaniline, 20 µg/mL in methanol)[4]

-

Sodium carbonate-bicarbonate buffer (pH 10.8)[4]

-

Sodium chloride (NaCl)

-

Cyclohexane (or other suitable organic solvent like ethyl acetate)[4]

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

To a 5 mL sample of the matrix (e.g., human blood) in a centrifuge tube, add 50 µL of the internal standard solution.[4]

-

Add 50 µL of Na2CO3-NaHCO3 buffer (pH=10.8) and 50 mg of NaCl.[4]

-

Add 0.5 mL of cyclohexane.[4]

-

Vortex the mixture for 3 minutes to ensure thorough extraction.[4]

-

Centrifuge at 5000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Transfer an aliquot of the dried extract to an autosampler vial for GC-MS analysis. A 1 µL aliquot is typically injected into the GC-MS system.[4]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C[4] |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio)[4] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 10 min.[4] |

| Mass Spectrometer | |

| MS System | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[4] |

| Ion Source Temperature | 250 °C[4] |

| GC Interface Temperature | 250 °C[4] |

| Mass Scan Range | m/z 50-500[4] |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are predictive and should be confirmed experimentally.

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ~12.5 | 253.2 | 148, 105, 91, 77 |

| N,N-dimethylaniline (Internal Standard) | ~4.11 | 121.1 | 120, 104, 77 |

Note: The molecular weight of this compound is 253.39 g/mol . The predicted fragment ions correspond to [M-C4H9]+, [C6H5CH2CH2]+, [C6H5CH2]+, and [C6H5]+.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Functionalization of N-Butyl-N-(2-phenylethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent functionalization of the tertiary aniline, N-Butyl-N-(2-phenylethyl)aniline. The N,N-disubstituted nature of this aniline, with both alkyl and phenylethyl groups, makes its derivatives of interest in medicinal chemistry and materials science. The electron-donating nitrogen atom strongly activates the aniline ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the para-position, with some potential for ortho-substitution depending on the reaction conditions and the steric hindrance imposed by the substituents.

Synthesis of this compound

The starting material can be synthesized via several methods, including reductive amination or nucleophilic substitution. A common laboratory-scale synthesis involves the N-alkylation of N-(2-phenylethyl)aniline.

Protocol 1: Synthesis via N-Alkylation

Materials:

-

N-(2-phenylethyl)aniline

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-(2-phenylethyl)aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 1-bromobutane (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: 75-85%

Functionalization Protocols